(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate
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Description
“(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate” is a complex organic compound. It contains a phenyl ring substituted with two methoxy groups at the 2nd and 3rd positions. Attached to this phenyl ring is a piperidinyl group through a methanone linkage. The entire compound is then associated with a trifluoroacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl ring provides a planar, aromatic region, while the piperidine ring introduces a cyclic amine structure. The methoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions typical of amines . The methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.C2HF3O2/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;3-2(4,5)1(6)7/h3-5,10,15H,6-9H2,1-2H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCADZFPZZWEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675857 |
Source
|
Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-73-6 |
Source
|
Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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